molecular formula C5H3F2NO3 B13925894 3-(Difluoromethyl)isoxazole-4-carboxylic acid

3-(Difluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B13925894
M. Wt: 163.08 g/mol
InChI Key: DDPOYLMUFZXZIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine with β-diketones or their derivatives. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production methods for this compound often start with readily available starting materials such as propiolic alcohol. The process involves multiple steps including oxidation, esterification, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the isoxazole ring .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen-bonding donor, improving the binding selectivity of biologically active compounds. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethyl)isoxazole-4-carboxylic acid is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the development of new drugs and agrochemicals .

Properties

Molecular Formula

C5H3F2NO3

Molecular Weight

163.08 g/mol

IUPAC Name

3-(difluoromethyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C5H3F2NO3/c6-4(7)3-2(5(9)10)1-11-8-3/h1,4H,(H,9,10)

InChI Key

DDPOYLMUFZXZIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)C(F)F)C(=O)O

Origin of Product

United States

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